molecular formula C28H29NO5 B272145 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Cat. No. B272145
M. Wt: 459.5 g/mol
InChI Key: BZIQPGTYNQNZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one, also known as Cmpd 7, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one 7 is not fully understood, but it is believed to inhibit the activity of several signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound 7 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, it has been found to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one 7 in lab experiments is its low toxicity profile, which makes it a safe and effective tool for studying the mechanisms of cancer cell growth, inflammation, and oxidative stress. However, one limitation of using this compound 7 is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one 7. One direction is the development of more efficient synthesis methods to increase the yield of this compound 7. Another direction is the investigation of the potential therapeutic applications of this compound 7 in the treatment of cancer, inflammation, and neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound 7 and to identify potential drug targets.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one 7 involves several steps, including the condensation of 4-isopropylbenzaldehyde with 3,4-dimethoxybenzylamine to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 3-(2-oxo-2-phenylethyl)-1,3-dihydroindol-2-one in the presence of 1,3-dicyclohexylcarbodiimide to form this compound 7.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one 7 has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and neuroprotective effects. In vitro studies have shown that this compound 7 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound 7 has been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the production of reactive oxygen species.

properties

Molecular Formula

C28H29NO5

Molecular Weight

459.5 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C28H29NO5/c1-18(2)20-10-12-21(13-11-20)24(30)16-28(32)22-7-5-6-8-23(22)29(27(28)31)17-19-9-14-25(33-3)26(15-19)34-4/h5-15,18,32H,16-17H2,1-4H3

InChI Key

BZIQPGTYNQNZEZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)OC)OC)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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